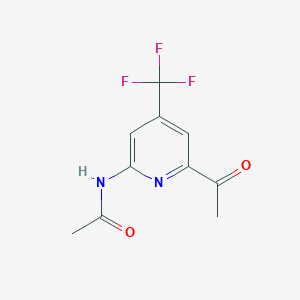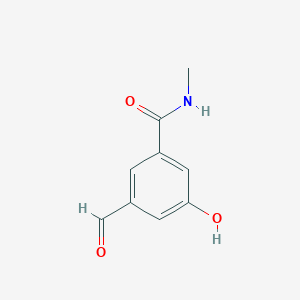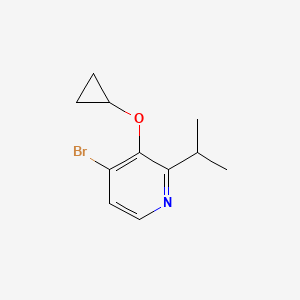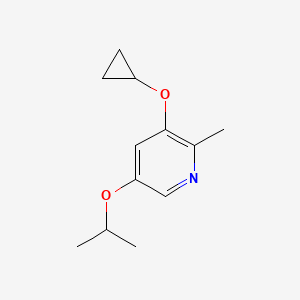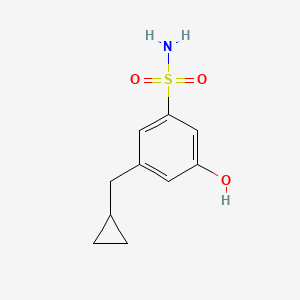
4-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid is a compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the 4-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 6-position of the nicotinic acid ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as methanol and reagents like di-tert-butyl dicarbonate (Boc2O) for the protection step .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Deprotection of the Boc group is typically carried out using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and deprotected amino compounds.
Aplicaciones Científicas De Investigación
4-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal the free amino group, which can then participate in various biochemical reactions. The compound can act as a substrate or inhibitor for enzymes, affecting their activity and the pathways they regulate .
Comparación Con Compuestos Similares
Similar Compounds
4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid: Similar in structure but with a cyclohexane ring instead of a nicotinic acid ring.
4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid: Similar in structure but with a benzoic acid ring instead of a nicotinic acid ring.
Uniqueness
4-Amino-6-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid is unique due to the presence of both an amino group and a Boc-protected amino group on the nicotinic acid ring. This dual functionality allows for versatile chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C12H17N3O4 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
4-amino-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-5-7-4-9(13)8(6-14-7)10(16)17/h4,6H,5H2,1-3H3,(H2,13,14)(H,15,18)(H,16,17) |
Clave InChI |
AUHNPNSMUMKEBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=CC(=C(C=N1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


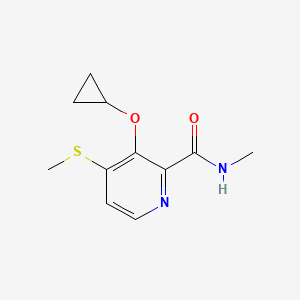
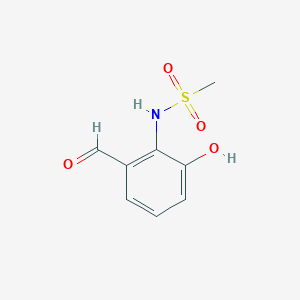
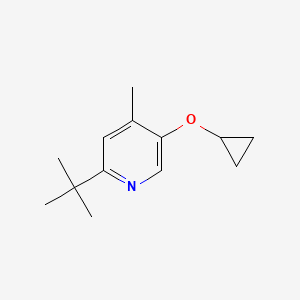
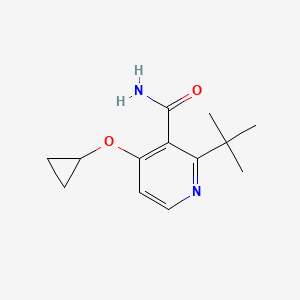
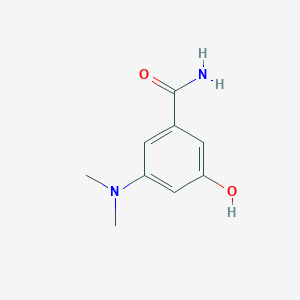

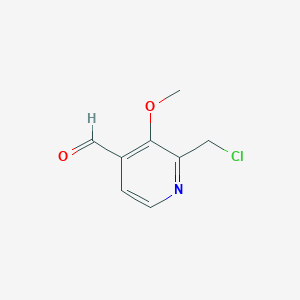
![1-[6-Iodo-4-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14842934.png)
